1,2-Ethanedisulfonic acid hydrate
Overview
Description
1,2-Ethanedisulfonic acid hydrate is an organic compound with the chemical formula C2H6O6S2. It is a diprotic sulfonic acid, meaning it can donate two protons in aqueous solutions, making it a very strong acid . This compound is used as an intermediate in the pharmaceutical industry, particularly in the production of non-narcotic cough suppressants .
Preparation Methods
1,2-Ethanedisulfonic acid hydrate can be synthesized through several methods:
Reaction of Ethanesulfonic Acid with Sulfur Dioxide: Ethanesulfonic acid reacts with sulfur dioxide to form 1,2-ethanedisulfonic acid, which then reacts with water to produce this compound.
Reaction of Sulfonyl Chloride with Sulfur Dioxide: Sulfonyl chloride reacts with sulfur dioxide to generate 1,2-ethanedisulfonyl chloride, which subsequently reacts with water to form this compound.
Chemical Reactions Analysis
1,2-Ethanedisulfonic acid hydrate undergoes various chemical reactions:
Oxidation: As a strong acid, it can participate in oxidation reactions where it donates protons.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less common.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Ethanedisulfonic acid hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a strong acid in acid-catalyzed reactions.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1,2-ethanedisulfonic acid hydrate involves its ability to dissociate in water, releasing hydrogen ions. These ions can participate in various chemical reactions, making the compound a powerful acid in aqueous solutions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,2-Ethanedisulfonic acid hydrate can be compared with other similar compounds such as:
Methanesulfonic Acid: Another strong sulfonic acid, but with only one sulfonic acid group.
Ethanesulfonic Acid: Similar structure but lacks the second sulfonic acid group.
Glyoxal Bis(sodium Hydrogen Sulfite) Adduct Hydrate: A related compound used in similar applications.
The uniqueness of this compound lies in its diprotic nature, making it a stronger acid compared to its monoprotonic counterparts.
Properties
IUPAC Name |
ethane-1,2-disulfonic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2.H2O/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKGTLUCCMJBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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